molecular formula C9H6F3N B128601 2-(Trifluoromethyl)phenylacetonitrile CAS No. 3038-47-9

2-(Trifluoromethyl)phenylacetonitrile

Cat. No.: B128601
CAS No.: 3038-47-9
M. Wt: 185.15 g/mol
InChI Key: QXDCZSJGEUSERL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various chemical syntheses and industrial processes .

Mechanism of Action

Target of Action

This compound is often used in the synthesis of other complex molecules , and its specific biological targets may depend on the final structure of these molecules.

Mode of Action

It has been used in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions . The trifluoromethyl group in the compound could potentially interact with biological targets through hydrophobic interactions and hydrogen bonding, influencing the activity of the final synthesized molecules.

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetonitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules .

Preparation Methods

2-(Trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(Trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-(Trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for certain applications compared to its isomers and other related compounds.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDCZSJGEUSERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184460
Record name 2-(Trifluoromethyl)phenylacetonitrile
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3038-47-9
Record name 2-(Trifluoromethyl)benzeneacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Record name 2-(trifluoromethyl)phenylacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 75 g. (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g. (0.55 mole) of potassium cyanide, 150 ml. of water and 600 ml. of absolute ethanol is stirred and heated under reflux for 20 hours. The reaction mixture is diluted with 4 liters of water and is extracted with 500 ml. of ether. The extract is dried over anhydrous potassium carbonate and evaporated. Distillation gives 45 g. of the desired product b.p. 103°-105° C./10 mm.
Quantity
0.31 mol
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0.55 mol
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4 L
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Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-2-trifluoromethyl-benzene (3.5 g, 14.641 mmol) in DMSO (18 mL) and sodium cyanide (1.076 g, 21.962 mmol) were taken in a flask and the flask was heated to 90° C. for 3 hours. The reaction was monitored by TLC (2% ethylacetate in hexane). The reaction mixture was partitioned between water and ethylacetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 2.4 g of the crude product which was used in the next step without further purification.
Quantity
3.5 g
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reactant
Reaction Step One
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1.076 g
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reactant
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18 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-(trifluoromethyl)benzyl bromide (1.50 g) in ethanol (15 mL) was added a solution of sodium cyanide (461 mg) in water (15 mL) at ambient temperature, and the mixture was heated for 3 hours under reflux . After evaporation of the organic solvent, the aqueous layer was extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give [2-(trifluoromethyl)phenyl]acetonitrile (1.08 g) as an oil.
Quantity
1.5 g
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reactant
Reaction Step One
Quantity
461 mg
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reactant
Reaction Step One
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15 mL
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Quantity
15 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-(Trifluoromethyl)phenylacetonitrile, and what structural insights were gained?

A1: Researchers employed Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound [, ]. Additionally, ¹³C NMR and ¹H NMR spectroscopy were used to determine the compound's structure and confirm the presence of specific functional groups [, ]. These spectroscopic methods provided a comprehensive understanding of the molecule's vibrational and electronic characteristics.

Q2: How was computational chemistry used to study this compound, and what were the key findings?

A2: Density Functional Theory (DFT) calculations were performed using the B3LYP/6-311+G (d,p) level of theory to optimize the geometry of this compound and calculate its vibrational frequencies [, ]. The calculated frequencies were then compared to the experimental FT-IR and FT-Raman spectra, showing good correlation [, ]. Furthermore, Natural Bond Orbital (NBO) analysis was utilized to investigate the molecule's electronic structure, charge delocalization, and intermolecular interactions [, ]. These computational studies provided valuable insights into the molecule's stability, reactivity, and electronic properties.

Q3: What is the significance of the HOMO-LUMO energy gap in this compound?

A3: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is referred to as the HOMO-LUMO energy gap. In the case of this compound, this gap was calculated to elucidate the molecule's charge transfer interactions [, ]. A smaller HOMO-LUMO gap suggests easier charge transfer and potentially higher reactivity. Understanding these electronic properties can provide insights into the molecule's potential applications in materials science or drug design.

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